molecular formula C10H10F2N4 B1481701 (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2092564-84-4

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481701
CAS No.: 2092564-84-4
M. Wt: 224.21 g/mol
InChI Key: ZXDMLCZGAKNQFW-UHFFFAOYSA-N
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Description

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a pyridinyl group, and a methanamine group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using a pyridinyl halide and a suitable catalyst.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-(trifluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    (1-(methyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine: Similar structure with a methyl group instead of a difluoromethyl group.

    (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine: Similar structure with a pyridin-2-yl group instead of a pyridin-3-yl group.

Uniqueness

The uniqueness of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the pyridinyl and methanamine groups contribute to its reactivity and potential biological activities.

Properties

IUPAC Name

[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-10(12)16-8(5-13)4-9(15-16)7-2-1-3-14-6-7/h1-4,6,10H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMLCZGAKNQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

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